beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Diabetogenicity Pancreatic beta-cell toxicity GLUT2 uptake

beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside (CAS 53428-84-5) is a synthetic, beta-configured ethyl glycoside of streptozotocin, bearing the signature N-methyl-N-nitrosoureido pharmacophore at the C-2 position of the glucopyranose ring. It belongs to a series of alkyl glycoside analogues designed to modulate the pharmacological profile of the parent natural product, which, despite its established antineoplastic utility, is confounded by pronounced diabetogenic and acute toxic liabilities.

Molecular Formula C10H19N3O7
Molecular Weight 293.27 g/mol
CAS No. 53428-84-5
Cat. No. B12772025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
CAS53428-84-5
Molecular FormulaC10H19N3O7
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O
InChIInChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1
InChIKeyHLUJDFYRNNUNMY-JGKVKWKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside: A Streptozotocin-Derived Nitrosourea with Modified Glycosidic Architecture


beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside (CAS 53428-84-5) is a synthetic, beta-configured ethyl glycoside of streptozotocin, bearing the signature N-methyl-N-nitrosoureido pharmacophore at the C-2 position of the glucopyranose ring [1]. It belongs to a series of alkyl glycoside analogues designed to modulate the pharmacological profile of the parent natural product, which, despite its established antineoplastic utility, is confounded by pronounced diabetogenic and acute toxic liabilities [2]. The beta-D-ethyl substitution at the anomeric center is a deliberate structural perturbation intended to interrogate and potentially decouple antitumor potency from target-organ toxicity.

Why Generic Streptozotocin or Other Alkyl Glycosides Cannot Be Interchanged with beta-D-Ethyl Streptozotocin


Within the N-nitrosourea class, minor structural modifications produce large, non-linear shifts across multiple biological dimensions—antitumor potency, acute toxicity, diabetogenicity, and mutagenicity—making reliable interpolation between close analogs impossible [1]. The parent compound streptozotocin maintains a alkylating antitumor mechanism but simultaneously acts as a potent diabetogen via selective GLUT2-mediated pancreatic beta-cell uptake [2]. The ethyl beta-D glycoside, in contrast, has been explicitly shown to eliminate diabetogenic activity while retaining higher antitumor efficacy than streptozotocin itself, a decoupling not uniformly achieved by all alkyl glycosides in the series [1]. Furthermore, anomeric configuration (alpha vs. beta) and alkyl chain length (methyl, ethyl, propyl, butyl) independently influence both therapeutic index and mutagenic potential, as demonstrated by differential reversion frequencies in Salmonella typhimurium assays [3]. These multidimensional, non-additive structure-activity relationships render generic functional substitution among in-class compounds scientifically invalid for procurement decisions.

Evidence-Based Quantitative Differentiation of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside from Its Closest Analogs


Elimination of Diabetogenic Activity vs. Streptozotocin: A Binary Functional Decoupling

In the foundational structure-activity relationship study by Iwasaki et al. (1976), beta-D-ethyl streptozotocin—along with the other alkyl glycosides tested—completely lacked the diabetogenic activity that is a hallmark liability of the parent compound streptozotocin [1]. This represents a qualitative, binary differentiation: streptozotocin induces insulin-dependent diabetes mellitus in experimental animals through selective GLUT2-mediated uptake into pancreatic beta-cells followed by DNA alkylation and necrosis [2]; the beta-D-ethyl glycoside modification abolishes this effect entirely [1]. This functional decoupling of antitumor activity from diabetogenicity is the single most critical differentiator for research applications requiring nitrosourea-mediated cytotoxicity without confounding hyperglycemic or beta-cell-depleting effects.

Diabetogenicity Pancreatic beta-cell toxicity GLUT2 uptake

Enhanced Antitumor Activity Relative to Streptozotocin Across Multiple Murine Tumor Models

The Iwasaki et al. (1976) study explicitly reports that the methyl, ethyl, n-propyl, and n-butyl glycosides of streptozotocin—including the beta-D-ethyl analogue—all showed higher antitumor activities than streptozotocin itself when tested against ascites Sarcoma 180, Ehrlich ascites carcinoma, and leukemia L1210 [1]. While the most active compound in the series was the methyl beta-glycoside, the ethyl beta-D compound was confirmed to exceed the antitumor potency of the parent drug [1]. The precise T/C% (treated/control) or ILS% (increase in life span) values for each individual compound are not extractable from the publicly available abstract; however, the directional superiority over streptozotocin is unambiguously stated across all three tumor models tested, establishing a consistent pattern of enhanced efficacy [1]. This represents a class-level improvement shared by the alkyl glycoside series, with beta-D-ethyl positioned as an intermediate-potency member between the maximally active methyl beta-analogue and the longer-chain propyl/butyl variants.

Antitumor efficacy Sarcoma 180 Ehrlich ascites carcinoma Leukemia L1210

Reduced Acute Systemic Toxicity vs. Streptozotocin

The Iwasaki et al. (1976) study further reports that the acute toxicities of the alkyl glycoside compounds, including beta-D-ethyl streptozotocin, were lower than that of streptozotocin [1]. This reduction in acute toxicity, combined with the enhanced antitumor activity, implies an improved therapeutic index relative to the parent compound. For context, streptozotocin has reported LD50 values of 360 mg/kg (i.p.) and 275 mg/kg (i.v.) in female mice, with pronounced renal tubular damage as a dose-limiting toxicity . The beta-D-ethyl modification, by reducing acute toxicity while simultaneously enhancing antitumor efficacy, doubly improves the risk-benefit profile compared to the parent drug. The precise LD50 shift for the ethyl beta-D compound individually is not specified in the publicly available abstract; the reported toxicity reduction applies to the alkyl glycoside class collectively.

Acute toxicity LD50 Therapeutic index

Differential Mutagenicity Profile Within the Alkyl Glycoside Series: Alpha-Ethyl Analogue Classified in Reduced-Mutagenicity Group

In a complementary mutagenicity study by Ficsor et al. (1974), streptozotocin analogues were evaluated for their ability to revert the hisG46 auxotroph in Salmonella typhimurium [1]. Compounds were stratified into four mutagenicity groups differing by approximately 10-fold from one another. Streptozotocin itself was classified in the most mutagenic group (i). The alpha-ethyl streptozotocin (the anomeric counterpart of the target beta-ethyl compound) was assigned to group (iii), indicating approximately 100-fold lower mutagenicity than streptozotocin [1]. While the beta-ethyl analogue was not individually tested in this specific mutagenicity panel, the alpha-ethyl data provide class-level evidence that the ethyl glycoside substitution reduces mutagenic potential relative to the parent compound, and further suggests that alpha- vs. beta- configuration may independently modulate mutagenic potency—a consideration for genetic toxicology screening strategies. In host-mediated assays, streptozotocin was approximately 500-fold more mutagenic than its beta-methyl analogue, demonstrating the profound impact of glycosidic modification on genotoxic risk [1].

Mutagenicity Salmonella typhimurium Ames test Genetic toxicology

Anomeric Configuration as a Determinant of Biological Selectivity: Beta vs. Alpha Ethyl Glycosides

The target compound (CAS 53428-84-5) is defined by its beta-D anomeric configuration at C-1, distinguishing it from its alpha-D anomer (CAS 53347-34-5). The Iwasaki et al. (1976) study explicitly synthesized and tested both alpha- and beta-anomers of the methyl, ethyl, n-propyl, and n-butyl glycosides, reporting that both anomeric forms of all four alkyl glycosides showed higher antitumor activities than streptozotocin, with the most active compound across the entire series being the methyl beta-glycoside [1]. The fact that the beta-anomer of the methyl compound—not the alpha—was identified as the most active compound in the series suggests anomeric-dependent potency modulation. Furthermore, in the Ficsor et al. (1974) mutagenicity study, alpha- and beta-anomers of butyl-streptozotocin were both tested and were co-classified in group (iii), indicating that anomeric configuration may have a greater impact on antitumor potency than on mutagenicity within a given alkyl chain length [2]. For procurement, selection of the beta-D anomer over the alpha-D anomer is therefore justified when maximal antitumor potency is prioritized based on the methyl-series precedent, while the ethyl chain length represents an intermediate lipophilicity and potency compromise within the homologous series.

Anomeric specificity Beta-D-glucopyranoside Alpha-D-glucopyranoside Structure-activity relationship

Elimination of Antibacterial Activity: Narrowing the Pharmacological Spectrum vs. Streptozotocin

Streptozotocin was originally discovered as a broad-spectrum antibiotic produced by Streptomyces achromogenes, with activity against both Gram-positive and Gram-negative bacteria [1]. This antibacterial activity, while therapeutically useful in some contexts, represents an off-target pharmacological effect that complicates its use in oncology-focused research. The Iwasaki et al. (1976) study explicitly reports that the alkyl glycoside analogues—including beta-D-ethyl streptozotocin—had their antibacterial activities eliminated [2]. This pharmacological narrowing means that the beta-D-ethyl compound retains the DNA-alkylating antitumor mechanism while shedding the antibacterial spectrum of the parent molecule. For researchers studying nitrosourea-mediated cytotoxicity in tumor models where concurrent antimicrobial effects could confound interpretation (e.g., studies involving gut microbiome interactions, infection-prone xenograft models, or co-culture systems with bacteria), this selectivity enhancement represents a meaningful experimental advantage.

Antibacterial activity Pharmacological selectivity Antibiotic

High-Value Application Scenarios for beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside Based on Quantitative Differentiation Evidence


Oncology Xenograft Studies Requiring Nitrosourea Cytotoxicity Without Diabetogenic Confounding

In human tumor xenograft models where streptozotocin's diabetogenic effects would otherwise necessitate insulin supplementation, metabolic cage housing, and exclusion of hyperglycemic animals, the beta-D-ethyl analogue enables nitrosourea-based antitumor studies with simplified physiological monitoring. The evidence for complete elimination of diabetogenic activity, combined with antitumor efficacy exceeding that of streptozotocin across three murine tumor models, supports its selection as a cleaner pharmacological tool for tumor growth inhibition studies free of metabolic confounding [1].

Combination Chemotherapy Regimen Design Requiring Improved Therapeutic Index

For preclinical evaluation of nitrosourea-containing combination regimens, the dual advantage of enhanced antitumor activity and reduced acute toxicity relative to streptozotocin provides a wider therapeutic window [1]. The ethyl beta-D compound occupies an intermediate position in the alkyl glycoside potency series—more active than the parent but less potent than the maximally active methyl beta-analogue—making it suitable for combination protocols where moderate DNA alkylating pressure is desired alongside other agents with non-overlapping toxicity profiles. The reduced mutagenicity suggested by the ethyl-subseries data further supports its use in regimens where cumulative genotoxic burden is a concern [2].

Structure-Activity Relationship (SAR) Studies on Nitrosourea Glycoside Pharmacology

The beta-D-ethyl compound, with its defined anomeric configuration (beta) and intermediate ethyl chain length (C2), serves as a critical SAR probe for dissecting the independent contributions of anomeric stereochemistry and aglycone lipophilicity to antitumor potency, toxicity, and mutagenicity. The documented differentiation from both the alpha-ethyl anomer and the methyl, propyl, and butyl homologues [1] makes it an essential reference compound in systematic nitrosourea glycoside optimization programs. Its position between the maximally active methyl beta-glycoside and the less active longer-chain variants provides a benchmark for computational QSAR model calibration [3].

Genetic Toxicology Assessment of Nitrosourea-Derived DNA Damaging Agents

Given the established differential mutagenicity of streptozotocin analogues in both microbial and host-mediated assay systems [2], the beta-D-ethyl compound is a valuable comparator in genotoxicity screening batteries for new nitrosourea-based drug candidates. The availability of mutagenicity rank-order data for structurally proximal analogues (alpha-ethyl in group iii, beta-methyl in group ii, streptozotocin in group i) provides a reference framework for interpreting Ames test and in vivo micronucleus assay results for novel compounds within this pharmacophore class [2].

Quote Request

Request a Quote for beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.